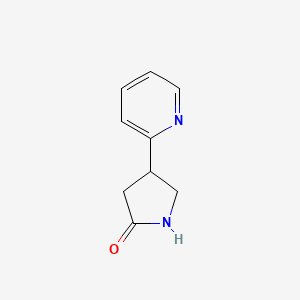

4-(Pyridin-2-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHDIJPPAHJALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28311-29-7 | |

| Record name | 4-(pyridin-2-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Pyrrolidinone Scaffolds in Organic and Medicinal Chemistry

The pyrrolidinone core, a five-membered lactam, is a privileged scaffold in both organic and medicinal chemistry. researchgate.netontosight.ai Its prevalence stems from its versatile nature, which allows for the design of potent and biologically active compounds. researchgate.net The structural features of the pyrrolidinone ring, including its ability to participate in hydrogen bonding and its capacity for stereochemical diversity, make it an attractive framework for drug discovery. dntb.gov.uanih.gov

Pyrrolidinone derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net This broad spectrum of biological activity has fueled extensive research into the synthesis and modification of these scaffolds to develop novel therapeutic agents. researchgate.netresearchgate.net The non-planar, sp3-hybridized nature of the pyrrolidinone ring provides a three-dimensional structure that can effectively interact with biological targets, a desirable characteristic in modern drug design. dntb.gov.uanih.gov

An Overview of 4 Pyridin 2 Yl Pyrrolidin 2 One Within the Pyrrolidinone Chemical Space

Within the vast chemical space of pyrrolidinone derivatives, 4-(Pyridin-2-yl)pyrrolidin-2-one represents a specific structural motif characterized by the attachment of a pyridine (B92270) ring at the 4-position of the pyrrolidinone core. This particular arrangement of a five-membered lactam and a six-membered aromatic heterocycle creates a unique electronic and steric environment. The pyridine moiety can act as a hydrogen bond acceptor and participate in various intermolecular interactions, potentially influencing the compound's binding affinity to biological targets. frontiersin.orgnih.gov

The compound is recognized as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting the central nervous system. chemimpex.comchemimpex.com Its structural properties, including the presence of both pyrrolidinone and pyridine rings, contribute to its reactivity and utility as a building block for more complex molecules. chemimpex.com

Table 1: Physicochemical Properties of 4-(Pyridin-4-yl)pyrrolidin-2-one

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O |

| Monoisotopic Mass | 162.07932 Da |

| XlogP (predicted) | -0.1 |

Data sourced from PubChem uni.lu

The Historical Context of Pyrrolidinone Derivatives in Research

Strategies for Constructing the Pyrrolidin-2-one Ring System

The formation of the five-membered lactam ring of pyrrolidin-2-one is a fundamental step in the synthesis of the target compound. Several classical and modern synthetic strategies are employed for this purpose. nih.gov

Lactamization Reactions (e.g., from γ-butyrolactone)

A prevalent and industrially significant method for synthesizing pyrrolidin-2-one is through the ammonolysis of γ-butyrolactone (GBL). researchgate.netchemicalbook.com This reaction can be performed in either the liquid or vapor phase. The liquid-phase process typically involves reacting γ-butyrolactone with ammonia, often in the presence of water, at high temperatures (250-290°C) and pressures (8.0-16.0 MPa). chemicalbook.com The presence of water has been shown to improve the selectivity of the reaction. chemicalbook.com A continuous process for this reaction has been developed, operating at temperatures of 275-300°C and pressures of 140-180 bar, with specific molar ratios of γ-butyrolactone, ammonia, and water. google.com This method provides high conversion rates and selectivity for 2-pyrrolidone. chemicalbook.com

N-substituted pyrrolidin-2-ones can also be prepared by condensing primary amines with γ-butyrolactone at elevated temperatures (200-300°C), which facilitates the dehydration and cyclization of the intermediate hydroxy butyl amide. researchgate.net

| Starting Material | Reagents | Conditions | Product | Reference |

| γ-Butyrolactone | Ammonia (liquid or aqueous) | 250-290°C, 8.0-16.0 MPa | 2-Pyrrolidinone | chemicalbook.com |

| γ-Butyrolactone | Primary Amines | 200-300°C | N-substituted pyrrolidin-2-one | researchgate.net |

| γ-Butyrolactone | Hydrazine hydrate (B1144303) (80%) | - | 1-Aminopyrrolidin-2-one | researchgate.net |

| γ-Butyrolactone | Ethylene diamine | - | 1-(2-Aminoethyl)pyrrolidin-2-one | researchgate.net |

| γ-Butyrolactone | Ethanol amine | - | 1-(2-Hydroxyethyl)pyrrolidin-2-one | researchgate.net |

One-Pot Synthetic Approaches

One-pot syntheses offer an efficient alternative for constructing substituted pyrrolidin-2-ones by minimizing intermediate isolation steps. For instance, 1,5-disubstituted pyrrolidin-2-ones can be synthesized from donor-acceptor cyclopropanes and primary amines. This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the amine to form a γ-amino ester, which then undergoes lactamization. researchgate.net

Another one-pot approach involves the reaction of anilines with ethyl chloroformate to form carbamates, which then react with ethyl carbazate (B1233558) to produce semicarbazides that cyclize into triazolidindiones. organic-chemistry.org While not directly yielding pyrrolidinones, this demonstrates the utility of one-pot cyclization strategies. Highly substituted piperid-4-ones have also been synthesized in a one-pot, four-component condensation reaction, which could potentially be adapted for pyrrolidinone synthesis. nih.gov

Chiral Building Block Utilization (e.g., S-pyroglutamic acid derived approaches)

For the synthesis of enantiomerically pure pyrrolidinone derivatives, chiral starting materials are often employed. S-pyroglutamic acid, a derivative of L-glutamic acid, is a key chiral building block. google.comrsc.org Glutamic acid can be cyclized through dehydration in a heated environment to produce pyroglutamic acid. google.com This can then be converted to its ester and subsequently reduced to form pyroglutamic acid alcohol, a versatile intermediate for chiral drug synthesis. google.com

The use of chiral precursors like S-pyroglutamic acid allows for the stereocontrolled synthesis of complex pyrrolidine-containing molecules. rsc.orgmdpi.com

Approaches for Introducing the Pyridyl Moiety at the 4-Position

Once the pyrrolidin-2-one ring is formed or a suitable precursor is in hand, the next critical step is the introduction of the pyridyl group at the 4-position.

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are well-suited for introducing aryl groups like pyridine (B92270) onto a heterocyclic core. While direct cross-coupling to the 4-position of a pre-formed pyrrolidin-2-one can be challenging, strategies involving precursors are common. For example, a method for synthesizing 4-phenyl-2-pyrrolidone (B42324) involves a Friedel-Crafts-type alkylation of pyrrolidone with a halogenated benzene (B151609) using a Lewis acid catalyst like aluminum trichloride. google.com This suggests that a similar approach could be envisioned for pyridyl halides.

More broadly, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to connect aryl or heteroaryl groups. nih.govresearchgate.net A general strategy would involve a pyrrolidin-2-one precursor bearing a leaving group (e.g., a halide or triflate) at the 4-position, which could then be coupled with a pyridylboronic acid or a related organometallic reagent. Copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates has been reported for the synthesis of 2-arylpyrrolidines, showcasing the utility of metal catalysis in forming bonds to the pyrrolidine (B122466) ring. nih.gov

Stereoselective Synthesis at the 4-Position

Achieving stereoselectivity at the 4-position is crucial for many applications. One approach involves the stereoselective addition of nucleophiles to a precursor containing a double bond. For instance, the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones utilizes a stereoselective Michael addition of Gilman or Grignard reagents to a dihydropyranone ring. nih.gov A similar strategy could be applied to a pyrrolin-2-one system.

Furthermore, ring-expansion reactions of monocyclopropanated heterocycles can lead to stereoselective formation of six-membered rings, and analogous transformations could potentially be developed for five-membered ring synthesis. nih.gov The use of chiral auxiliaries or catalysts during the introduction of the pyridyl group can also control the stereochemistry at the 4-position.

Preparation of Structurally Related Pyrrolidinone Derivatives

The construction of pyrrolidinone rings bearing a pyridine substituent can be achieved through various synthetic strategies. These methods often involve the formation of the pyrrolidinone core as a key step, with the pyridine group being introduced either before or after the cyclization.

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from stabilized phosphonate (B1237965) carbanions and carbonyl compounds. wikipedia.orgorganicchemistrydata.org This reaction has been adapted for the synthesis of various heterocyclic systems, including pyrrolidinones. The HWE reaction typically favors the formation of (E)-alkenes, and its advantages over the traditional Wittig reaction include the use of more nucleophilic phosphonate carbanions and the easy removal of the phosphate (B84403) byproduct through aqueous extraction. wikipedia.orgorganic-chemistry.org

In the context of pyrrolidinone synthesis, the HWE reaction can be employed intramolecularly or as part of a multi-step sequence. For instance, a four-component Ugi reaction followed by an intramolecular HWE reaction can lead to the formation of highly substituted pyrrolidinones. researchgate.net Another approach involves the reaction of 3-oxo pyrrolidine phosphonates with aldehydes, which provides a route to asymmetrically functionalized cis-2,5-disubstituted 3-oxo pyrrolidines. nih.gov The reaction conditions, such as the choice of base and the presence of additives like lithium salts, can significantly influence the yield and stereoselectivity of the HWE reaction. nih.gov For example, using weaker bases like DBU in the presence of LiCl has been shown to improve yields in reactions with aldehydes that have α-protons. nih.gov

A general strategy for synthesizing a 4-(heteroaryl)pyrrolidin-2-one, such as the thiophene (B33073) analogue 4-(Thiophen-2-yl)pyrrolidin-2-one, involves a reductive cyclization of a γ-nitro ester, which is in turn prepared via a Michael addition. researchgate.net The requisite α,β-unsaturated ester for the Michael addition can be synthesized using an HWE reaction between a heteroaryl aldehyde (like pyridine-2-carboxaldehyde) and a phosphonate reagent.

Table 1: Key Features of the Horner–Wadsworth–Emmons Reaction

| Feature | Description | Reference |

|---|---|---|

| Reactants | Stabilized phosphonate carbanions and aldehydes or ketones. | wikipedia.org |

| Product | Predominantly E-alkenes. | wikipedia.org |

| Advantages | More nucleophilic carbanions than Wittig reagents; water-soluble byproducts. | wikipedia.orgorgsyn.org |

| Application | Synthesis of α,β-unsaturated esters, ketones, and nitriles. | researchgate.net |

| Pyrrolidinone Synthesis | Can be used in intramolecular cyclizations or to prepare precursors for cyclization. | researchgate.netnih.gov |

Nucleophilic substitution is a fundamental reaction in the synthesis of pyridine derivatives. The pyridine ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-position. youtube.comquimicaorganica.org This reactivity can be harnessed to introduce a pyrrolidinone moiety or its precursor onto a pyridine ring.

The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the electron-deficient carbon atom, forming a negatively charged intermediate (a Meisenheimer-like complex) that is stabilized by the nitrogen atom. quimicaorganica.org Subsequent elimination of the leaving group restores the aromaticity of the pyridine ring.

For the synthesis of compounds like 4-(Pyridin-2-yl)pyrrolidin-2-one, a potential strategy involves the reaction of a pre-formed pyrrolidinone anion with a pyridine ring bearing a suitable leaving group (e.g., a halogen) at the 2-position. Conversely, a nitrogen-centered nucleophile on a pyrrolidine precursor can be used to displace a leaving group on a pyridine ring in an SNAr (nucleophilic aromatic substitution) reaction. researchgate.net The synthesis of enantiomerically pure C2-symmetric 4-(pyrrolidino)pyridine (PPY) derivatives has been successfully achieved through the SNAr reaction of 4-halopyridines with trans-2,5-disubstituted pyrrolidines. researchgate.net This principle can be extended to pyrrolidinone precursors.

Table 2: Nucleophilic Substitution on Pyridine Ring

| Position of Attack | Reactivity | Reason | Reference |

|---|---|---|---|

| C-2 and C-4 | Favorable | The negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. | youtube.comquimicaorganica.org |

| C-3 | Unfavorable | The negative charge of the intermediate cannot be delocalized onto the nitrogen atom. | quimicaorganica.org |

4-Pyrrolidinopyridine (B150190) (PPY) and its derivatives are highly effective nucleophilic catalysts and can also serve as starting materials for more complex structures. researchgate.netwikipedia.org A synthetic approach to pyrrolidinone-containing molecules can involve the chemical modification of the pyrrolidine ring of a PPY derivative.

Recent research has demonstrated the synthesis of pyrrolidine derivatives through a photo-promoted ring contraction of pyridines using silylborane. nih.govnih.gov This method yields pyrrolidine structures with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which are versatile synthons for producing functionalized pyrrolidines. nih.govnih.gov While this method starts from pyridine to build a pyrrolidine, the resulting complex pyrrolidine could potentially be transformed into a pyrrolidinone.

A more direct approach would involve starting with a substituted 4-pyrrolidinopyridine and performing oxidation reactions on the pyrrolidine ring to introduce a carbonyl group at the desired position. For example, oxidation of the carbon atom alpha to the nitrogen within the pyrrolidine ring could lead to the formation of a lactam (a pyrrolidinone). Chiral PPY analogues have been synthesized from starting materials like 4-hydroxy-L-proline, indicating that functionalized pyrrolidine rings attached to a pyridine core are accessible and can be further manipulated. researchgate.net

Reaction Pathways of the Pyrrolidinone and Pyridine Moieties

The chemical behavior of this compound is dictated by the individual reactivities of its constituent pyridine and pyrrolidinone rings. These two components offer orthogonal sites for chemical modification, allowing for a range of derivatization strategies.

Nucleophilic Reactivity on the Pyridine Ring and Sulfonamide Group

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. organic-chemistry.orgresearchgate.net This reactivity is a consequence of the electron-withdrawing nature of the nitrogen atom, which lowers the electron density at these positions and stabilizes the anionic intermediate formed during nucleophilic aromatic substitution (SNAr). organic-chemistry.orgresearchgate.net The presence of a sulfonamide group on the pyridine ring can further influence its reactivity. A sulfonamide group is generally considered electron-withdrawing, which can decrease the σ-donating ability of the pyridine lone pair and increase the π-accepting properties of the ring. ysu.eduosaka-u.ac.jp This dual electronic effect can enhance the electrophilicity of the pyridine ring, making it even more susceptible to nucleophilic attack. ysu.edu Studies on 4-substituted pyridine-3-sulfonamides have demonstrated their susceptibility to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the 4-position. nih.gov

Alkylation and Substitution Reactions on the Pyrrolidinone Nitrogen

The pyrrolidinone moiety contains a secondary amide (lactam) with a nitrogen atom that can act as a nucleophile. N-alkylation of the pyrrolidinone ring is a common derivatization strategy. This reaction typically involves the deprotonation of the lactam nitrogen with a base to form an enolate, followed by reaction with an alkyl halide. google.com However, direct alkylation can sometimes be challenging. Alternative methods, such as the use of tetraalkylammonium fluorides as catalysts, have been developed to achieve high yields and selectivity in the N-alkylation of 2-pyridones. google.com Another approach involves the alkylation of a pyrrole (B145914) moiety attached to a terpyridine scaffold using alkyl halides in dimethyl sulfoxide. researchgate.net

Applications of Derivatization in Analytical and Research Contexts

The ability to selectively modify the pyridine and pyrrolidinone rings of this compound has led to its use in the development of specialized chemical tools for analytical and research purposes.

Development of Chiral Derivatization Reagents for Enantiomeric Analysis

Chiral derivatives of pyridine-containing compounds have been successfully employed as chiral derivatization reagents (CDRs) for the enantiomeric separation of various classes of compounds, particularly amino acids and amines, using techniques like high-performance liquid chromatography (HPLC). researchgate.netresearchgate.netgoogle.comresearchgate.netacs.org The strategy involves reacting the chiral analyte with the CDR to form diastereomers, which can then be separated on a standard achiral column. google.comresearchgate.net For instance, chiral amines have been used as derivatization reagents for the enantiomeric separation of chiral carboxylic acids, such as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Similarly, new chiral derivatizing agents for α-amino acids have been developed that lead to diastereomers separable by reverse-phase HPLC. google.com The resulting diastereomers often exhibit different retention times, allowing for their quantification and the determination of the enantiomeric purity of the original sample. google.comresearchgate.netacs.org

Table 1: Examples of Chiral Derivatization Reagents and Their Applications

| Chiral Derivatization Reagent (CDR) | Analyte Class | Analytical Technique | Key Findings |

| (R)-(+)-4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy) | Chiral Carboxylic Acids (NSAIDs) | LC-ESI-MS/MS | Successful enantiomeric separation with low detection limits. researchgate.net |

| Novel Pyridine-Based Agent | α-Amino Acids | Reverse-Phase HPLC | Excess reagent does not interfere with detection, allowing for a general method for enantioseparation. google.com |

| o-Phthalaldehyde (OPA) with N-tert-Butyloxycarbonyl-D-cysteine | Amino Acid Enantiomers | Reverse-Phase HPLC with Fluorescence Detection | Successful determination of D-amino acids in fermented samples. acs.org |

Synthesis of Quaternary Ammonium (B1175870) Salts for Chemical Exploration

The nitrogen atom of the pyridine ring can be readily alkylated to form quaternary ammonium salts. google.comnih.govmdpi.comgoogle.com This quaternization process enhances the reactivity of the pyridine ring towards nucleophilic substitution. google.com The synthesis of novel quaternary ammonium derivatives of 4-pyrrolidino pyridine has been achieved through a facile one-pot synthesis. researchgate.net These compounds have been characterized by various spectroscopic and diffraction techniques, and their thermal and antibacterial properties have been investigated. researchgate.net The formation of quaternary ammonium salts is a versatile strategy for modifying the physicochemical properties of the parent molecule and for exploring its potential in different applications. researchgate.netnih.govmdpi.com

Table 2: Synthesis and Properties of Quaternary Ammonium Derivatives

| Parent Compound | Alkylating Agent | Resulting Compound | Key Properties Investigated |

| 4-Pyrrolidino Pyridine | Various Alkyl Halides | Novel Quaternary Ammonium Derivatives | Structural, Thermal, and Antibacterial Properties. researchgate.net |

| Pyridoxine (B80251) | Various Alkyl Halides | Quaternary bis-ammonium pyridoxine derivatives | Antimicrobial activity against bacteria and fungi. nih.gov |

| Pyrrole | Alkyl Halides | Quaternary ammonium salts of pyrrole | Microbiologically active compounds. google.com |

Fluorescent Tagging Strategies

The derivatization of pyridine- and amine-containing scaffolds is a common strategy for the development of fluorescent probes and tags. researchgate.netnih.govnih.govnih.gov These fluorescent derivatives are valuable tools for visualizing and tracking molecules in biological systems. For example, 1,3-di(2-pyridyl)-1,3-propanedione (B162630) has been used as a fluorogenic labeling reagent for sugars, affording a fluorescent 2-pyridylfuran moiety upon reaction. google.comresearchgate.net Another approach involves the synthesis of aminopyridines with fluorescent properties, where the quantum yield can be tuned by altering the substituents on the amine group and the pyridine ring. nih.gov Furthermore, bioorthogonally activated probes have been designed from aminopyridines that become highly fluorescent after a click-labeling reaction with alkynes. nih.gov These strategies highlight the potential for developing fluorescently labeled derivatives of this compound for various research applications, including bioimaging and high-throughput screening. nih.govnih.govnih.gov

Table 3: Fluorescent Tagging Strategies

| Fluorogenic Reagent/Scaffold | Target Molecule/Application | Principle of Fluorescence |

| 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) | Carbohydrates | Formation of a fluorescent 2-pyridylfuran (2-PF) moiety. google.comresearchgate.net |

| Substituted Aminopyridines | General Fluorescent Probes | Tuning of quantum yield by substituent manipulation. nih.gov |

| Azide-Substituted Aminopyridine | Bioorthogonal Labeling | "Click and Probing" - fluorescence generation upon reaction with alkynes. nih.gov |

| Fluorescent D-amino acids (FDAAs) | Peptidoglycan Synthesis | Incorporation into bacterial cell walls for in situ probing of growth. nih.gov |

Structure Activity Relationship Sar Studies of Pyridyl Pyrrolidinone Scaffolds

General Principles Guiding SAR in Pyrrolidinone Derivatives

The biological activity of pyrrolidinone derivatives is significantly influenced by the substituents on the pyrrolidinone ring. nih.govnih.gov The conformation of the pyrrolidinone ring, which can be controlled by the choice of substituents, plays a crucial role in its pharmacological efficacy. nih.gov Inductive and stereoelectronic factors of the substituents affect the puckering of the ring, thereby influencing how the molecule interacts with its biological target. nih.gov

SAR studies have revealed that the nature and position of substituents on the pyrrolidinone core are critical for activity. For instance, in a series of N-substituted pyrrolidine-2,5-diones, cycloalkyl, alkyl, and aryl carbonyl derivatives showed varying degrees of anti-inflammatory potential. ebi.ac.uk The introduction of different functional groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are key determinants of a compound's interaction with a biological target. nih.gov

Impact of Substituent Position and Nature on Biological Interactions

The position and chemical nature of substituents on the pyridyl-pyrrolidinone scaffold are pivotal in defining its biological activity and selectivity. The pyridine (B92270) ring itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and its substitution pattern greatly influences the molecule's properties. rsc.orgresearchgate.net

In the context of pyridyl-pyrrolidinone derivatives, modifications at various positions have led to significant changes in biological outcomes. For example, in a series of pyrrolidine (B122466) amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies indicated that small, lipophilic substituents on a terminal phenyl ring were optimal for potency. nih.gov

The following table summarizes the impact of substituents on the biological activity of various pyridyl-pyrrolidinone and related scaffolds based on published research findings.

| Scaffold | Substituent Position/Nature | Biological Target/Activity | Key Findings | Reference |

| Pyrrolidine-2,5-dione | 3-position | Anticonvulsant | 3-Benzhydryl and 3-isopropyl derivatives showed favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test. | nih.gov |

| (S)-Pyrrolidines | R1 = 3-CH3 on pyridin-2-yl-4-oxobutanal precursor | CXCR4 antagonist | Showed excellent binding affinity to the CXCR4 receptor. | nih.gov |

| Pyrido[3,4-b]pyrazine | Replacement of pyrrolidine with piperidine | SIK2/SIK3 inhibitor | Led to a 3-fold gain of activity on SIK2. | acs.org |

| Pyrrolidine amide | Terminal phenyl ring | NAAA inhibitor | Small lipophilic 3-phenyl substituents were preferable for optimal potency. | nih.gov |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | Aryl substituent | SARS-CoV-2-MPro inhibitor | 3,4-dihydrobenzo[b]dioxin-6-yl and 3-acetylC6H4 groups exhibited good protection activity. | nih.gov |

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry is a critical factor in the biological activity of pyrrolidinone derivatives, as different stereoisomers can exhibit distinct pharmacological profiles due to different binding modes with enantioselective proteins. nih.gov The spatial orientation of substituents on the chiral centers of the pyrrolidinone ring can lead to significant differences in biological activity. nih.gov

For instance, the stereoselective synthesis of pyrrolidine derivatives is of great interest in medicinal chemistry to access specific enantiomers or diastereomers with desired biological activities. mdpi.comnih.gov The introduction of a chiral pyrrolidine moiety can confer selectivity towards specific biological targets. nih.gov

Key findings on the influence of stereochemistry include:

A cis-4-CF3 substituent on the pyrrolidine scaffold can enforce a pseudo-axial conformation of other groups, leading to full agonism at the GRP40 receptor. nih.gov

Compared to an unsubstituted or 3-S-methylpyrrolidine, a 3-R-methylpyrrolidine promotes pure ERα antagonism. nih.gov

The stereochemistry of the pyrrolidinone ring can be directed by the initial reduction of a substituent on a precursor pyrrole (B145914) ring during synthesis. nih.gov

Computational Approaches to SAR Elucidation

Computational methods are increasingly used to understand and predict the structure-activity relationships of drug candidates, including pyridyl-pyrrolidinone derivatives. scispace.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular interactions governing biological activity. nih.govscispace.com

Molecular docking studies can elucidate the plausible binding modes of ligands within the active site of a target protein. For example, docking studies of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides against the SARS-CoV-2 main protease (MPro) helped to rationalize the observed antiviral activity and guide further SAR studies. nih.gov Similarly, computational modeling of a pyrrolidine amide derivative at the active site of NAAA illustrated its binding mode. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models based on the steric and electrostatic fields of a series of compounds. scispace.com These models can then be used to design new compounds with potentially improved activity. For instance, a CoMSIA model was used to design novel spiro[pyrrolidin-3,2-oxindoles] with enhanced inhibitory activity against the MDM2-p53 interaction. scispace.com

Mechanistic Research into Biological Activities of Pyrrolidin 2 One Derivatives Featuring Pyridine Moieties

Molecular Mechanisms of Interaction with Biological Targets

The biological activity of pyridinyl-pyrrolidin-2-one derivatives is dictated by their ability to engage with protein targets through a variety of non-covalent interactions. These interactions collectively determine the affinity and specificity of the compound for its binding site.

Hydrogen Bonding Networks in Binding Sites

The structure of 4-(pyridin-2-yl)pyrrolidin-2-one contains key functional groups capable of forming significant hydrogen bonds, which are crucial for molecular recognition and binding stability. The pyrrolidin-2-one ring features a carbonyl oxygen atom, which acts as a hydrogen bond acceptor, and a secondary amine (N-H) group, which can serve as a hydrogen bond donor nih.gov. Furthermore, the nitrogen atom within the pyridine (B92270) ring is a well-established hydrogen bond acceptor nih.gov.

In a biological context, these groups can form a network of hydrogen bonds with amino acid residues in the active site of a target protein. For instance, the pyridine nitrogen can accept a hydrogen bond from donor residues like arginine or lysine, while the N-H group of the pyrrolidinone can donate a hydrogen bond to acceptor residues such as aspartate or glutamate. The carbonyl oxygen can likewise accept hydrogen bonds, completing a web of interactions that anchor the molecule within the binding pocket.

Aromatic Stacking Interactions (e.g., Pi-Pi interactions)

Aromatic stacking, a type of non-covalent interaction between aromatic rings, is a critical factor in the binding of many ligands to their protein targets nih.govnih.govrsc.org. The pyridine ring of this compound provides the necessary aromatic system for these π-π interactions. These can occur with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the binding site.

Research into a derivative of the related compound 1-(pyridin-4-yl)pyrrolidin-2-one has provided specific insights into this phenomenon. In studies of its interaction with Toxoplasma gondii Prolyl-tRNA Synthetase (PRS), the pyridine core of the inhibitor was observed to be stacked between the phenyl ring of a phenylalanine residue (Phe485) and the guanidinium group of an arginine residue (Arg594) nih.gov. This stacking interaction is a key component of the compound's ability to position itself correctly within the enzyme's active site, contributing significantly to its inhibitory potency.

Covalent and Non-Covalent Binding Modes

The interaction of a drug with its target can be broadly classified into two modes: non-covalent and covalent. Non-covalent binding is reversible and involves intermolecular forces such as hydrogen bonding, van der Waals forces, and aromatic stacking rsc.orgnih.gov. The resulting protein-ligand complex exists in an equilibrium with the unbound components. In contrast, covalent binding involves the formation of a strong, stable chemical bond between the inhibitor and the protein, which is often irreversible nih.gov.

For the pyridinyl-pyrrolidin-2-one scaffold, the primary mode of interaction is non-covalent nih.gov. These compounds typically lack a chemically reactive group, or "warhead," necessary to form a covalent bond with an amino acid residue in the target's active site. Their inhibitory action is derived from the sum of the weaker, reversible interactions that allow them to occupy the binding site and compete with the natural substrate or cofactor nih.govnih.gov. This reversible, non-covalent binding is a hallmark of competitive inhibitors.

Investigations into Enzyme Inhibition and Modulation

Research has identified Prolyl-tRNA Synthetase as a key target for pyridinyl-pyrrolidin-2-one derivatives.

Prolyl-tRNA Synthetase (PRS) Inhibition Mechanisms

Prolyl-tRNA Synthetase (PRS) is an essential enzyme that catalyzes the attachment of the amino acid proline to its corresponding transfer RNA (tRNA), a critical step in protein synthesis embopress.org. The inhibition of this enzyme is a validated strategy for developing anti-infective and anti-fibrotic agents embopress.orgnih.gov.

Derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as potent inhibitors of PRS in apicomplexan parasites like Toxoplasma gondii nih.gov. The mechanism of inhibition is non-covalent and competitive with respect to ATP. These compounds act as ATP-mimetics, meaning they are structurally suited to bind in the ATP-binding pocket of the enzyme. By occupying this site, they prevent the natural substrate, ATP, from binding, thereby halting the catalytic cycle and inhibiting protein synthesis nih.gov. This mode of action contrasts with other PRS inhibitors like halofuginone, which is competitive with proline nih.govnih.gov.

The table below summarizes the inhibitory activity of several 1-(pyridin-4-yl)pyrrolidin-2-one (PPL) derivatives against the parasite Toxoplasma gondii.

| Compound | EC₅₀ against T. gondii (nM) |

| L95 | 277 ± 70 |

| L96 | 106 ± 35 |

| L97 | 544 ± 130 |

| L35 | 27 ± 7 |

| L36 | 5800 ± 350 |

| Data sourced from studies on T. gondii growth inhibition. nih.gov |

Carbonic Anhydrase Inhibition Mechanisms

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. While CA inhibition is a validated therapeutic strategy for various conditions, there is no significant body of research in the publicly available scientific literature that identifies this compound or its close derivatives as inhibitors of this enzyme family. The primary targets identified for this class of compounds are aminoacyl-tRNA synthetases.

For context, the most common and well-understood mechanism of CA inhibition involves direct interaction with the zinc ion in the enzyme's active site. The classic example is the sulfonamide class of inhibitors. The deprotonated sulfonamide moiety (R-SO₂NH⁻) coordinates directly to the catalytic Zn²⁺ ion, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis nih.govmdpi.comnih.gov. This binding prevents the enzyme from hydrating carbon dioxide. Other classes of inhibitors, such as carboxylates, can also interact with the zinc ion or occlude the active site entrance, but the sulfonamide mechanism remains the most prominent for clinically used CA inhibitors unifi.it.

Tyrosyl-tRNA Synthetase Inhibition Mechanisms

Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in protein biosynthesis. It catalyzes the attachment of tyrosine to its corresponding tRNA molecule, a critical step in translating the genetic code into functional proteins. nih.gov Because of this vital role, TyrRS has been identified as a promising target for the development of new antibacterial agents. nih.govresearchgate.net Inhibition of this enzyme disrupts protein synthesis, leading to bacterial growth inhibition or death.

While the broader class of aminoacyl-tRNA synthetase inhibitors has been a focus of antibacterial research, specific mechanistic studies detailing the inhibition of Tyrosyl-tRNA Synthetase by this compound are not extensively covered in the available literature. However, research into other molecular scaffolds provides insight into potential inhibitory mechanisms. For instance, a study on 3-aryl-4-arylaminofuran-2(5H)-one derivatives demonstrated potent inhibition of Staphylococcus aureus TyrRS. nih.gov Molecular docking of the most active compound from that series indicated that the inhibitor fits snugly into the enzyme's active site, which likely accounts for its excellent inhibitory activity. nih.gov This suggests that competitive inhibition within the active site is a key mechanism for synthetic inhibitors of TyrRS. The development of selective TyrRS inhibitors remains a key goal for creating a new generation of antibiotics. nih.gov

Table 1: Research on Tyrosyl-tRNA Synthetase (TyrRS) Inhibition

| Compound Class | Key Findings | Reference Organism |

|---|---|---|

| 3-aryl-4-arylaminofuran-2(5H)-ones | A derivative, 3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one, showed an IC50 of 0.09 µM. Molecular docking suggested it fits well into the active site. | Staphylococcus aureus |

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters like serotonin and dopamine. wikipedia.org Inhibitors of these enzymes, particularly MAO-B, are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. nih.govmdpi.com The search for novel, selective, and reversible MAO-B inhibitors is an active area of pharmaceutical research. nih.gov

While specific studies on this compound as a MAO inhibitor are limited, research on other pyrrolidine (B122466) derivatives has shown significant potential for this scaffold. A series of novel chiral fluorinated pyrrolidine derivatives were designed and evaluated as MAO-B inhibitors. nih.gov One compound, D5, emerged as a highly potent and selective MAO-B inhibitor with an IC50 value of 0.019 µM, which was tenfold more potent than the established drug safinamide. nih.gov Molecular docking studies suggested that enhanced hydrophobic interactions within the enzyme's active site contributed to its high activity. nih.gov Furthermore, studies on pyridazinobenzylpiperidine derivatives have also identified potent and selective MAO-B inhibitors, indicating that heterocyclic compounds are a rich source for new MAOIs. researchgate.netnih.gov One such compound, S5, showed competitive and reversible inhibition of MAO-B with a Ki value of 0.155 µM. researchgate.netnih.gov

Table 2: Monoamine Oxidase (MAO) Inhibition by Heterocyclic Derivatives

| Compound Class | Target Enzyme | Potency (IC50 / Ki) | Key Findings |

|---|---|---|---|

| Chiral Fluorinated Pyrrolidine Derivatives | MAO-B | IC50 = 0.019 µM (Compound D5) | Compound D5 was a highly potent and selective inhibitor, 10-fold more active than safinamide. nih.gov |

| Pyridazinobenzylpiperidine Derivatives | MAO-B | IC50 = 0.203 µM; Ki = 0.155 µM (Compound S5) | Showed potent, selective, and reversible competitive inhibition. researchgate.netnih.gov |

Broader Biological Activity Spectrum of Pyrrolidin-2-one Class Relevant to Target Identification

The pyrrolidin-2-one scaffold is a core component of many biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, anticonvulsant, and anticancer effects.

Effects on Microorganism Growth and Viability (Antibacterial, Antifungal)

The pyrrolidin-2-one chemical class and its derivatives have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. researchgate.net Studies have demonstrated that these compounds possess both antibacterial and antifungal properties. nih.gov

For instance, a series of pyrrolidin-2-one derivatives were tested against bacteria such as Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. Similarly, derivatives of pyrrolidine-2,5-dione showed moderate to low antimicrobial activity against a panel of bacteria and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL. nih.govscispace.com In another study, metal complexes of a pyrrolidone thiosemicarbazone derivative were tested against Aspergillus niger and Candida albicans, showing significant antifungal activity, whereas the ligand alone was inactive. nih.gov This highlights the structural diversity within the pyrrolidinone class that contributes to its antimicrobial potential.

Table 3: Antimicrobial Activity of Pyrrolidin-2-one Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Activity Observed |

|---|---|---|

| Pyrrolidin-2-one derivatives | E. coli, S. aureus, S. epidermis, Klebsiella sp. | Good antibacterial activity observed. researchgate.net |

| Pyrrolidine-2,5-dione derivatives | S. aureus, V. cholerae, various yeasts | Moderate to low activity (MICs = 16-256 µg/mL). nih.govscispace.com |

| Pyrrolidone thiosemicarbazone metal complexes | Aspergillus niger, Candida albicans | Metal complexes showed good antifungal activity, while the ligand alone was inactive. nih.gov |

Modulation of Cellular Pathways

Derivatives of the pyrrolidinone class have been shown to interact with and modulate various cellular signaling pathways, indicating their potential as therapeutic agents for a range of diseases.

One area of investigation is in the modulation of chemokine receptors. Pyrrolone derivatives have been identified as intracellular allosteric modulators of CC Chemokine Receptors 1 and 2 (CCR1 and CCR2). acs.org These ligands can inhibit the receptors in a noncompetitive manner, which may offer higher efficacy in disease states with high chemokine concentrations. acs.org Another significant finding is the role of certain inhibitors in the PI3K/mTOR signaling pathway, which is crucial for regulating neuroinflammatory processes. mdpi.com Inhibition of this pathway has been shown to preserve cell viability and suppress inflammation in cellular models. mdpi.com Additionally, a pyrrolidin-2-one derivative, known as Compound 2f, has been developed as a selective androgen receptor modulator (SARM), demonstrating tissue-specific anabolic effects with an EC50 of 4.7 nM. wikipedia.org

Table 4: Modulation of Cellular Pathways by Pyrrolidinone Derivatives

| Derivative Class | Cellular Target/Pathway | Biological Effect |

|---|---|---|

| Pyrrolone Derivatives | CC Chemokine Receptors 1 and 2 (CCR1/CCR2) | Act as intracellular allosteric modulators and inverse agonists. acs.org |

| General PI3K/mTOR Inhibitors | PI3K/mTOR Signaling Pathway | Dual inhibition suppresses neuroinflammatory responses and mitigates cytotoxicity. mdpi.com |

Receptor Interaction Studies (e.g. α-adrenolytic properties)

A significant body of research has demonstrated that pyrrolidin-2-one derivatives can interact with adrenergic receptors, particularly exhibiting α1-adrenolytic properties. mdpi.com This activity is linked to potential therapeutic applications in cardiovascular diseases, such as arrhythmia and hypertension. nih.govresearchgate.net

Studies on novel pyrrolidin-2-one derivatives, such as compounds S-61, S-73, and S-75, have confirmed their high affinity for α1-adrenergic receptors. mdpi.comnih.gov Functional experiments revealed that compound S-75 acts as an antagonist of both α1A and α1B receptor subtypes. nih.gov The blockade of these receptors by these compounds leads to a hypotensive effect and potent antiarrhythmic activity in animal models. mdpi.com For example, S-61 and S-73 were shown to decrease the pressor response induced by the α1-agonist methoxamine, confirming their α1-adrenolytic action. mdpi.com This receptor interaction is considered a primary mechanism for their observed cardiovascular effects.

Table 5: α-Adrenolytic Properties of Pyrrolidin-2-one Derivatives

| Compound | Receptor Target | Key Findings |

|---|---|---|

| S-61 and S-73 | α1-Adrenergic Receptors | Possess potent prophylactic and therapeutic antiarrhythmic activity; demonstrated α1-adrenolytic effects by inhibiting the pressor response to methoxamine. mdpi.com |

Emerging Research Avenues and Future Outlook

Advancements in Synthetic Methodologies for Complex Pyrrolidinone Architectures

The construction of the pyrrolidinone core has traditionally been a multi-step process. acs.org However, the demand for molecular diversity and more efficient synthetic routes has spurred the development of innovative methodologies. Recent advancements focus on creating complex and densely functionalized pyrrolidinone structures with greater efficiency and control.

One emerging strategy involves the photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine (B122466) derivatives. bohrium.comresearchgate.net This method is notable for its ability to convert abundant and inexpensive pyridines into more complex pyrrolidine skeletons, which are highly sought after in drug discovery. bohrium.comresearchgate.net Another novel, metal-free, one-step synthesis yields highly functionalized pyrrolidinones from readily available starting materials through a Smiles-Truce cascade reaction. acs.org This approach is operationally simple and allows for easy diversification of the resulting products, providing rapid access to valuable pharmacophoric structures. acs.org

Furthermore, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a versatile technique for creating complex macromolecular architectures based on poly(N-vinyl pyrrolidone) (PNVP). mdpi.comresearchgate.net While focused on polymers, the control offered by RAFT polymerization showcases the advanced chemical techniques being applied to pyrrolidinone-containing structures. mdpi.comresearchgate.net These advanced methods are moving beyond traditional linear syntheses, enabling the construction of intricate three-dimensional molecules with precisely placed functional groups.

| Synthetic Advancement | Description | Key Advantages |

| Photo-promoted Ring Contraction | Utilizes light to induce the transformation of pyridine (B92270) rings into pyrrolidine structures. bohrium.comresearchgate.net | Access to complex pyrrolidines from simple, abundant starting materials. bohrium.comresearchgate.net |

| Smiles-Truce Cascade | A metal-free, one-step reaction to form densely functionalized pyrrolidinones. acs.org | High efficiency, operational simplicity, and ease of product diversification. acs.org |

| RAFT Polymerization | A controlled radical polymerization technique for building complex polymers with pyrrolidinone units. mdpi.comresearchgate.net | Precise control over macromolecular architecture and characteristics. mdpi.comresearchgate.net |

Integration of Advanced Computational Techniques in Molecular Design

The design of novel therapeutic agents is increasingly being accelerated by the integration of sophisticated computational tools. For pyrrolidinone-based scaffolds, these techniques are crucial for predicting biological activity, understanding structure-activity relationships (SAR), and optimizing pharmacokinetic properties.

Machine learning, particularly deep learning models, has revolutionized protein structure prediction, which is fundamental for structure-based drug design. mdpi.com By accurately predicting the three-dimensional structures of target proteins, researchers can perform virtual screening and docking studies with libraries of pyrrolidinone derivatives to identify promising lead compounds. mdpi.comresearchgate.net Computational approaches also facilitate the exploration of the vast chemical space of pyrrolidinone derivatives. researchgate.netnih.gov By modeling how different substituents on the pyrrolidinone ring affect its conformation and binding to a target, chemists can prioritize the synthesis of compounds with the highest probability of success. researchgate.netnih.gov

For example, molecular docking studies have been used to explore the binding interactions of pyrrolidinone derivatives with their biological targets, helping to rationalize their activity and guide further optimization. researchgate.net These computational methods, combined with experimental validation, create a powerful synergy that speeds up the development of new and more effective therapeutics. mdpi.com

Exploration of Novel Biological Targets for Pyrrolidinone Scaffolds

The versatility of the pyrrolidinone scaffold allows it to interact with a wide range of biological targets, leading to its investigation in numerous therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. nih.govresearchgate.netnih.gov Ongoing research continues to identify novel proteins and pathways that can be modulated by this class of compounds.

One significant area of exploration is in the development of new antibacterial agents. The rise of multidrug-resistant bacteria necessitates the discovery of drugs with novel mechanisms of action. mdpi.com Recently, a pyrrolidine-2,3-dione (B1313883) scaffold was identified as a potential inhibitor of P. aeruginosa PBP3, an essential protein for bacterial cell wall synthesis. mdpi.com This discovery opens up a new avenue for developing non-β-lactam antibiotics that could circumvent existing resistance mechanisms. mdpi.com

In the realm of oncology and immunology, pyrrolidinone-containing molecules have been investigated as inhibitors of Salt-Inducible Kinases (SIKs). acs.org Dual inhibitors of SIK2 and SIK3 are being explored as a novel approach for treating autoimmune and inflammatory diseases by modulating the production of pro- and anti-inflammatory cytokines. acs.org Additionally, certain pyrrolidinone derivatives have shown potential as inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), which are targets in cancer therapy. nih.gov

| Biological Target | Therapeutic Area | Significance of Pyrrolidinone Scaffold |

| Penicillin-Binding Protein 3 (PBP3) | Antibacterials | Offers a new class of non-β-lactam inhibitors to combat resistant P. aeruginosa. mdpi.com |

| Salt-Inducible Kinases (SIK2/SIK3) | Autoimmune/Inflammatory Diseases | Provides a novel approach to rebalance (B12800153) inflammatory responses. acs.org |

| Histone Deacetylase 2 (HDAC2) | Oncology | Investigated for potential anticancer activity through epigenetic modulation. nih.gov |

| Prohibitin 2 (PHB2) | Oncology | Identified as a potential target for cytotoxic effects in cancer cells. nih.gov |

Development of Pyrrolidinone-Based Chemical Probes for Biological Research

Chemical probes are essential tools in chemical biology for interrogating the function of proteins and biological pathways in their native cellular environment. mskcc.orgnih.gov The development of probes based on the pyrrolidinone scaffold allows researchers to selectively target and study specific proteins, helping to elucidate their roles in health and disease. mskcc.org

These probes are typically derived from a bioactive pyrrolidinone core, which is then modified with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. mskcc.orgnih.gov This allows for the visualization of the target protein within cells via microscopy or its isolation for proteomic analysis. mskcc.org The design of such probes requires a deep understanding of the structure-activity relationship of the parent molecule to ensure that the addition of the tag does not abolish its binding affinity and selectivity for the target.

Natural products containing pyrrolidinone or related lactam structures often serve as inspiration or starting points for the development of potent and selective chemical probes. nih.gov By leveraging the inherent biological activity of these scaffolds, scientists can create powerful tools to map biochemical pathways, identify new drug targets, and profile the activity of entire enzyme families. nih.gov The creation of a suite of pyrrolidinone-based probes could significantly advance our understanding of the complex biological systems in which their targets operate. nih.gov

Q & A

Q. What are the common synthetic routes for 4-(Pyridin-2-yl)pyrrolidin-2-one?

Synthesis typically involves multi-step reactions with careful control of conditions. For example:

- Nucleophilic substitution : Reacting pyridine derivatives with pyrrolidinone precursors in polar aprotic solvents (e.g., DMF or methanol) under inert atmospheres (N₂) at 60–80°C .

- Cyclization reactions : Using reagents like acetic anhydride or acyl chlorides to form the pyrrolidinone ring, followed by coupling with pyridyl groups .

- Key steps : Purification via column chromatography and structural validation using NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., pyridyl protons at δ 7.5–8.5 ppm; pyrrolidinone carbonyl at ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 175.2) .

Q. What solvents and conditions optimize the synthesis of pyrrolidinone derivatives?

- Solvents : DMF, methanol, or dichloromethane (DCM) for solubility and reaction efficiency .

- Temperature : 60–100°C for cyclization; room temperature for coupling reactions .

- Catalysts : Use of bases (e.g., NaOH) or Pd catalysts for cross-coupling steps .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts?

- Byproduct mitigation :

- Use scavenger resins to trap unreacted reagents .

- Optimize stoichiometry (e.g., 1.2 equivalents of pyridine derivatives) to drive reactions to completion .

- Yield enhancement :

- Employ microwave-assisted synthesis for faster kinetics .

- Use high-purity starting materials (≥99%) to reduce side reactions .

Q. What strategies resolve contradictions in spectral data for pyrrolidinone derivatives?

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) .

- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .

- Advanced techniques : 2D NMR (COSY, HSQC) to resolve overlapping proton environments .

Q. How are impurities profiled and controlled in pharmaceutical-grade this compound?

- Impurity identification :

- HPLC-MS detects trace byproducts (e.g., unreacted intermediates) .

- Reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) calibrate detection limits .

- Control measures :

- Recrystallization in ethanol/water mixtures removes polar impurities .

- Store under nitrogen to prevent oxidation .

Q. What computational methods predict the biological activity of this compound?

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock .

- QSAR models : Correlate substituent effects (e.g., pyridyl position) with antimicrobial activity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 1.2) .

Q. How do environmental factors influence the stability of this compound?

- Degradation pathways :

- Hydrolysis: Susceptible in acidic/basic conditions (pH <3 or >10) .

- Photolysis: UV light induces ring-opening; store in amber vials .

- Stabilizers : Add antioxidants (e.g., BHT) to prolong shelf life .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Pyrrolidinone Derivatives

| Step | Reagents/Conditions | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Cyclization | Acetic anhydride, NaOH | DMF | 80°C, N₂ | |

| Pyridyl Coupling | 2-Bromopyridine, Pd(PPh₃)₄ | Methanol | Reflux | |

| Purification | Column chromatography (SiO₂, ethyl acetate) | Hexane/EA | Room temp |

Q. Table 2. Common Impurities and Control Methods

| Impurity | Source | Detection Method | Mitigation Strategy |

|---|---|---|---|

| Unreacted pyridine | Incomplete coupling | HPLC-UV (254 nm) | Scavenger resins |

| Oxidation byproducts | Air exposure | LC-MS | Nitrogen storage |

| Solvent residues | Inadequate purification | GC-MS | Rotary evaporation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.